5-Fluoro-5,6-dihydrouridine

Catalog No.
S12838210
CAS No.
88291-54-7
M.F
C9H13FN2O6
M. Wt
264.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-5,6-dihydrouridine

CAS Number

88291-54-7

Product Name

5-Fluoro-5,6-dihydrouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

Molecular Formula

C9H13FN2O6

Molecular Weight

264.21 g/mol

InChI

InChI=1S/C9H13FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1

InChI Key

GSMVBLWSOUYVDG-NLQUXFCRSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F

5-Fluoro-5,6-dihydrouridine is a pyrimidine nucleoside derivative characterized by the presence of a fluorine atom at the 5-position and a dihydro group at the 5,6-positions of the uridine structure. This compound is a modified form of dihydrouridine, which itself is derived from uridine, an essential component of RNA. The fluorine substitution enhances its chemical properties, making it a subject of interest in various biochemical and pharmaceutical studies.

  • Oxidation: It can be oxidized to yield 5-fluorouridine, which is an important nucleoside in nucleic acid metabolism.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving halogenated derivatives. This includes reactions with amines that produce various substituted uracil derivatives .
  • C-C Bond Formation: It has been shown to facilitate regioselective C-C bond formation at the 5- and 6-positions when reacted with active methylene compounds under basic conditions .

The biological activity of 5-fluoro-5,6-dihydrouridine is notable for its potential therapeutic applications. It exhibits antiviral properties, particularly against RNA viruses, due to its structural similarity to natural nucleosides. The incorporation of fluorine can enhance the stability and efficacy of the nucleoside in biological systems. Additionally, it may influence the metabolism of nucleic acids, affecting cellular processes such as replication and transcription.

The synthesis of 5-fluoro-5,6-dihydrouridine can be achieved through various methods:

  • Fluorination of Dihydrouridine: The direct fluorination of dihydrouridine using fluorine gas or fluorinating agents in solvents like acetic acid leads to the formation of 5-fluoro derivatives .
  • Reactions with Halogenated Uracils: The reaction of halogenated uracils with appropriate reagents can yield substituted dihydropyrimidines, including 5-fluoro-5,6-dihydrouridine .
  • Regioselective Modifications: Utilizing specific reagents that promote regioselective reactions at the 5- and 6-positions allows for targeted synthesis of this compound from simpler uracil derivatives .

5-Fluoro-5,6-dihydrouridine has several applications in research and medicine:

  • Antiviral Research: Its structural properties make it a candidate for developing antiviral agents targeting RNA viruses.
  • Nucleotide Analog Studies: It serves as a model compound for studying nucleotide metabolism and the effects of modifications on nucleic acid function.
  • Pharmaceutical Development: The compound is explored for its potential use in drug formulations aimed at modulating RNA processes within cells.

Studies on the interactions of 5-fluoro-5,6-dihydrouridine with biological macromolecules indicate its ability to form stable complexes with RNA polymerases and other nucleic acid-related enzymes. Such interactions can alter enzyme activity and affect nucleic acid synthesis pathways. Understanding these interactions is crucial for developing effective therapeutic strategies that leverage this compound's unique properties.

Several compounds share structural similarities with 5-fluoro-5,6-dihydrouridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
DihydrouridineBase without fluorineNaturally occurring in tRNA; involved in tRNA modification .
5-FluorouridineFluorine at position 5Commonly used as an antiviral agent; enhances stability.
UridineNo modificationsEssential building block for RNA; no halogenation
5-Bromo-5,6-dihydrouridineBromine instead of fluorineDifferent reactivity profile; used in various synthetic pathways .

The uniqueness of 5-fluoro-5,6-dihydrouridine lies in its specific fluorination at the 5-position combined with the dihydro group, which influences its biological activity and chemical reactivity compared to other similar compounds.

XLogP3

-2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

264.07576430 g/mol

Monoisotopic Mass

264.07576430 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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